molecular formula C8H19N B044039 tert-Octylamine CAS No. 107-45-9

tert-Octylamine

Cat. No. B044039
CAS RN: 107-45-9
M. Wt: 129.24 g/mol
InChI Key: QIJIUJYANDSEKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Octylamine involves several methods, including the alkylation of ammonia or amines with tert-octanol derivatives. A notable example is the synthesis reported by Corey and Gross, where tert-Butyl-tert-octylamine is produced through a sequence of nitroso-tert-octane intermediates, showcasing the compound's accessibility through relatively straightforward chemical reactions (Corey & Gross, 2003).

Molecular Structure Analysis

Molecular structure analysis of tert-Octylamine and its derivatives reveals the impact of the tert-octyl group on the compound's physical and chemical properties. The tert-butyl group's steric effects influence the reactivity and stability of the compound, making it suitable for various synthetic applications. Studies like the one by Moriguchi et al. on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrate the intricacies of its molecular architecture and the potential for creating complex organic frameworks (Moriguchi et al., 2014).

Chemical Reactions and Properties

tert-Octylamine undergoes various chemical reactions, including alkylation, acylation, and oxidation, which are essential for synthesizing a wide array of organic compounds. For instance, the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite highlights its role in facilitating regioselective acylation reactions (Wang, Zhang, & Fan, 2018).

Scientific Research Applications

  • Extraction of Organic Acids : Tert-Octylamine, particularly in the form of tri-n-octylamine, is used for extracting organic acids from water. The 1:1 complex between the amine and an organic acid aids in the distribution and selectivity of the acid, especially at very low concentrations (Chen, Tanaka, Naka, & O'shima, 1989).

  • Spectrophotometric Determination : Tri-n-octylamine assists in the extraction and separation of elements like vanadium and niobium from succinate solutions for spectrophotometric analysis (Shete & Shinde, 1981).

  • Metabolic Studies : Low doses of 4-tert-octylphenol affect nucleic acid and amino acid metabolism in mice, indicating potential implications in biological research (Zhou et al., 2018).

  • Chemical Intermediate : Tert-Octylamine acts as a chemical intermediate in various reactions, including oxidation and reduction processes, relevant to organic chemistry research (Corey & Gross, 2003).

  • Drug Research and Pharmaceuticals : It has applications in the fine chemical industry, particularly in medicine and pharmaceuticals (Chengxia, 2000).

  • Electrosynthesis of Diamines : Tert-octylamine is used in the electrosynthesis of hindered secondary alkyl diamines, demonstrating a method for forming C-N bonds (Gallardo & Vila, 2008).

  • Chemical Vapor Deposition : Tert-Butylamine reacts with titanium tetrachloride to produce complexes used in the chemical vapor deposition of titanium nitride films (Lewkebandara et al., 1994).

  • Gene Therapy Research : Tert-Octylamine derivatives are part of studies in genetics and cell biology, as seen in research related to telomerase gene therapy (de Jesus et al., 2012).

  • Borane Adducts Formation : It forms highly reactive liquid borane adducts for hydroboration reactions, indicating its role in organic synthesis (Brown, Kanth, Dalvi, & Zaidlewicz, 2000).

  • Crystallography and Dielectric Studies : Tert-butylamine hydrochloride is used to produce chlorocadmate(II) compounds with distinct crystal structures and dielectric properties (Jin et al., 2014).

Safety And Hazards

Tert-Octylamine is classified as a flammable liquid and vapor, and it may be corrosive to metals . It is toxic if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Relevant Papers The large scale application of the Ritter reaction is in the synthesis of tert-octylamine . An estimated 10,000 tons/year (as of the year 2000) of this and related lipophilic amines are prepared in this way . The Ritter reaction is most useful in the formation of amines and amides of pharmaceutical interest .

properties

IUPAC Name

2,4,4-trimethylpentan-2-amine
Source PubChem
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InChI

InChI=1S/C8H19N/c1-7(2,3)6-8(4,5)9/h6,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJIUJYANDSEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0021886
Record name tert-Octylamine
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Molecular Weight

129.24 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Pentanamine, 2,4,4-trimethyl-
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Product Name

tert-Octylamine

CAS RN

107-45-9
Record name 2,4,4-Trimethyl-2-pentanamine
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Record name tert-Octylamine
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Record name tert-Octylamine
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Record name 2-Pentanamine, 2,4,4-trimethyl-
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Record name 1,1,3,3-tetramethylbutylamine
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Record name TERT-OCTYLAMINE
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Synthesis routes and methods I

Procedure details

Mixtures of an unsymmetrical azoalkane and the corresponding symmetrical azoalkanes have unique thermal and initiator properties that may extend over a wide temperature range depending upon the R and R' groups. For example, when tert-octylamine (1,1,3,3-tetramethylbutylamine) and tert-butylamine are used in the sulfamide reaction, a mixture of di-tert-octyldiazine (which has a ten hour half life (t-1/2) of 107° C.) and tert butyl tert-octyldiazene (which has a 10 hour half life of 137° C.) is obtained; the 10 hour half lives were extrapolated from data in J. W. Timberlake et al 1976 publication in the Journal of Organic Chemistry, vol 41, page 1666. Di-tert-butyldiazene (which has a 10 hour t-1/2 about 160° C. and a b.p. of 109° C.) is removed during the workup. Mixtures of tert-octylamine with tert-amylamine or tert-dodecylamine (Primene 81-R product) give mixtures of azoalkanes with similar half lives as above. Mixtures of initiators of various activities are commonly used in various polymerization processes. Mixtures of peroxides of different half lives are used in the polymerization of styrene, vinyl chloride, and ethylene. Mixtures of azonitriles are also used in polymerizations but these leave toxic residues in the polymers. Mixtures of azoalkanes derived from tert-octylamine and another tertiary alkyl primary amine are particularly useful where a low or intermediate temperature initiator is required to initiate the polymerization at a reasonable rate and a higher temperature initiator is required to finish the reaction. This is especially true in the bulk polymerization of styrene where a high temperature initiator is required to obtain faster conversion to polystyrene. Peroxides cannot be used in this capacity because they degrade polystyrene at the higher temperatures. Azonitriles are too unstable to be used as finishing catalysts. In fact, prior to our invention, no such suitable commercially feasible initiator system existed.
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Synthesis routes and methods II

Procedure details

2.0 Parts of 5-(3-t-butyl-2-hydroxy-5-methyl-phenyl)-5-methylhexanoic acid and 2.0 parts thionyl chloride in 25 parts of toluene were stored for 2 hours at room temperature. The toluene and other volatiles were then stripped off at room temperature and 16 mb pressure. To the residue was then added 10 parts of 1,1,3,3-tetramethyl-butylamine and this mixture heated for 3 hours on a steam-bath. After diluting the reaction mixture with ether, the ether solution was washed successively with dilute hydrochloric acid, water, dilute sodium hydroxide, and water. Evaporation of the ether and crystallisation from 60°-80° C. petroleum-ether gave 5-(3-t-butyl-2-hydroxy-5-methylphenyl)-5-methyl-hexanoic acid amide of 1,1,3,3-tetramethylbutylamine m.p. 110°-2° C. with the following percentage composition by weight.
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5-(3-t-butyl-2-hydroxy-5-methyl-phenyl)-5-methylhexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Octylamine
Reactant of Route 2
tert-Octylamine
Reactant of Route 3
tert-Octylamine
Reactant of Route 4
tert-Octylamine
Reactant of Route 5
tert-Octylamine
Reactant of Route 6
tert-Octylamine

Citations

For This Compound
255
Citations
CM Wang, CW Chiu, HM Lin, KH Lii - Journal of Solid State Chemistry, 2013 - Elsevier
… Compound 1, (C 8 H 17 NH 3 ) 4 Zn 3 (HPO 3 ) 5 ·3H 2 O, consists of 20-ring layer structures sandwiched by water molecules and protonated tert-octylamine molecules. The structure of …
Number of citations: 5 www.sciencedirect.com
S SATO, Y FURUKAWA - The Journal of Antibiotics, 1988 - jstage.jst.go.jp
the R value to 0.093 (wR= 0.104, w= l/^ 2 (F0)). The goodness of fit was 1.4. The peaks in the final difference Fourier synthesis were within the range ą0. 5eA" 3. In the final cycle of …
Number of citations: 8 www.jstage.jst.go.jp
S Bähn, D Hollmann, A Tillack… - Advanced Synthesis & …, 2008 - Wiley Online Library
… In the presence of the Shvo catalyst 1, tert-octylamine 4 and 1-adamantylamine 5 are alkylated using primary, secondary, and even tertiary amines to give the corresponding monoal…
Number of citations: 59 onlinelibrary.wiley.com
H Oh, SK Lee, KC Nam, S Jeon - Bulletin of the Korean Chemical …, 2003 - koreascience.kr
… The potentiometric response properties were examined for octylamine, 1-methylheptylamine, 2-ethylhexylamine and tert octylamine as octylamine isomers and phenethylamine. …
Number of citations: 5 koreascience.kr
R Kreivaitis, M Gumbytė, A Kupčinskas, K Kazancev… - Wear, 2020 - Elsevier
… In this study, tert-octylamine oleate and diethanolamine oleate PILs were investigated by using them as additives (1% wt.) in water. Their lubrication properties were tested on a ball-on-…
Number of citations: 19 www.sciencedirect.com
A Maggi, R Madsen - Organometallics, 2012 - ACS Publications
… For the initial studies equimolar amounts of benzyl alcohol and tert-octylamine were selected as test substrates (Table 1). It was quickly discovered that imine formation occurred in the …
Number of citations: 148 pubs.acs.org
RA Widenhoefer, SL Buchwald - Organometallics, 1996 - ACS Publications
… of 25 from reaction of tert-octylamine and 21 was determined … 21 with dibenzylamine and tert-octylamine reveal that ΔS is … reaction of tert-octylamine with 21 to form 25 (denoted by ○). …
Number of citations: 147 pubs.acs.org
EH Borai, AM Shahr El-Din, EM El Afifi… - South African Journal …, 2016 - scielo.org.za
Regarding to their presence as an important constituent in some ores such as monazite, this work aims for selective solvent extraction of thorium (IV), zirconium (IV), iron (III) and cerium (…
Number of citations: 22 www.scielo.org.za
R Kreivaitis, J Treinytė, A Kupčinskas, M Gumbytė… - Wear, 2023 - Elsevier
… This work investigated the synergistic effect between NPs and PIL tert-octylamine oleate as a lubricity-enhancing hybrid additive for water/glycerol base fluid. Two types of NPs, namely …
Number of citations: 0 www.sciencedirect.com
C Kim, J Lee, W Wang, J Fortner - Nanomaterials, 2020 - mdpi.com
… The surface of GO was organically functionalized using propylamine, tert-octylamine, 1-adamantylamine, 3-amino-1-propanol, and 3-amino-1-adamantanol, respectively. We added 300 …
Number of citations: 8 www.mdpi.com

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